Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Catalog No.
S874674
CAS No.
1823348-86-2
M.F
C9H12F2O2
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxyla...

CAS Number

1823348-86-2

Product Name

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

IUPAC Name

ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3

InChI Key

ANIVYGYORPAKNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2C1CC(C2)(F)F

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)(F)F

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is an organic compound characterized by its unique bicyclic structure, which incorporates two fluorine atoms at the 3-position of the bicyclo[3.1.0]hexane framework. The molecular formula for this compound is C9H12F2O2, and it has a molecular weight of 190.19 g/mol. Its structure contributes to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

Due to the presence of functional groups in its structure:

  • Ester Hydrolysis: The ester group can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound may also be subjected to reduction processes, transforming the carboxylate into alcohols or aldehydes depending on the conditions used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods:

  • Fluorination Reactions: Starting from a bicyclic precursor, fluorination can be conducted using reagents like sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms at the desired positions.
  • Esterification: The carboxylic acid derived from the bicyclic structure can be reacted with ethanol in the presence of an acid catalyst to form the ester.
  • Cyclization Reactions: Specific cyclization methods can be employed to construct the bicyclic framework if starting materials are available.

These methods highlight the synthetic flexibility available for producing this compound.

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates.
  • Material Science: The compound could serve as a building block for advanced materials with specific electronic or mechanical properties.
  • Agricultural Chemicals: Similar compounds have been explored for use as agrochemicals due to their biological activity.

The exploration of these applications is ongoing within research communities.

Interaction studies involving ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate focus on its reactivity with biological targets and synthetic intermediates:

  • Drug-Receptor Interactions: Understanding how this compound interacts with specific receptors could provide insights into its potential therapeutic effects.
  • Chemical Reactivity Profiles: Investigating how it reacts with various nucleophiles or electrophiles can inform its utility in synthetic chemistry.

Such studies are crucial for determining both practical applications and safety profiles.

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate shares structural similarities with several other compounds, which may highlight its uniqueness:

Compound NameStructural FeaturesNotable Properties
Ethyl bicyclo[2.2.1]heptane-2-carboxylateBicyclic structure without fluorineUsed in organic synthesis
Ethyl 3-fluorobicyclo[3.1.0]hexane-6-carboxylateOne fluorine atomPotentially less reactive than difluoro
Ethyl 4-fluorobicyclo[2.2.2]octane-5-carboxylateDifferent bicyclic frameworkExhibits distinct biological activities

The presence of two fluorine atoms in ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate distinguishes it from similar compounds and may enhance its reactivity and biological properties compared to those with fewer or no fluorine substituents.

XLogP3

1.9

Dates

Modify: 2023-08-16

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